Dibenzoxepine

Dibenzoxepines are a class of chemical compounds characterized by a core structure consisting of two benzene rings fused together with an oxepine ring. These unique structural features endow dibenzoxepines with diverse biological activities, making them of significant interest in the field of medicinal chemistry and drug discovery. Due to their potential as inhibitors for various enzymes and receptors, they have been explored for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.

Dibenzoxepines can be synthesized through a variety of methods, such as condensation reactions, ring-opening polymerizations, and coupling reactions. Their synthesis often requires careful control over reaction conditions to ensure the formation of the desired products with high purity. Moreover, due to their complex structure, dibenzoxepines may exhibit unique properties in terms of solubility, stability, and bioavailability, which can influence their utility in pharmaceutical development.

Given their multifaceted nature, dibenzoxepines continue to be an active area of research, driving the exploration of new chemical entities with improved therapeutic profiles.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

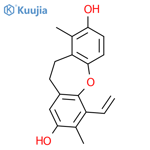

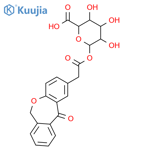

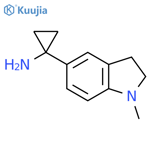

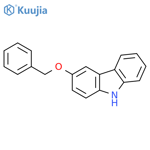

|

10,11-Dihydro-2,8-dihydroxy-1,7-dimethyl-6-vinyldibenz[b,f]oxepin | 152269-94-8 | C18H18O3 |

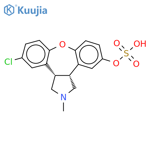

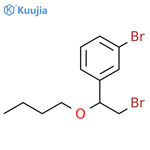

|

Dibenz[b,f]oxepin-1-ethanamine,4,6,7-trimethoxy-N,N-dimethyl- | 110883-34-6 | C21H25NO4 |

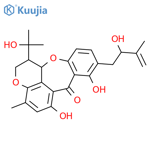

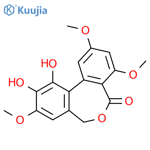

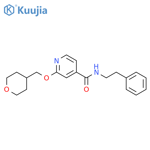

|

Arugosin D | 55826-58-9 | C25H28O7 |

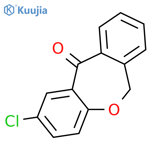

|

Dibenz[b,e]oxepin-11(6H)-one,2-chloro- | 23560-69-2 | C14H9CLO2 |

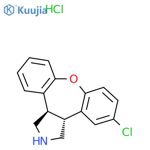

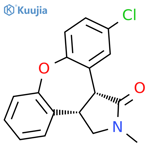

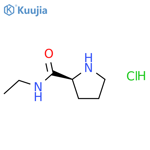

|

N-Desmethyl Asenapine Hydrochloride | 1170701-78-6 | C16H15Cl2NO |

|

b-D-Glucopyranuronic acid,1-(6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate) | 81536-58-5 | C22H20O10 |

|

Asenapine 11-Hydroxysulfate-13CD3 | 1391745-00-8 | C17H16ClNO5S |

|

(2R,6R)-17-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one | 165890-26-6 | C17H14ClNO2 |

|

10,11-dihydroxy-2,4,9-trimethoxy-7H-dibenzo[c,e]oxepin-5-one | 194924-01-1 | C17H16O7 |

|

11-Hydroxyasenapine | 1262639-38-2 | C17H16ClNO2 |

Verwandte Literatur

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451

Empfohlene Lieferanten

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

H-Pro-NHEt Hydrochloride Cas No: 58107-62-3

H-Pro-NHEt Hydrochloride Cas No: 58107-62-3 -

3-Benzyloxy-9H-carbazole Cas No: 1797986-21-0

3-Benzyloxy-9H-carbazole Cas No: 1797986-21-0